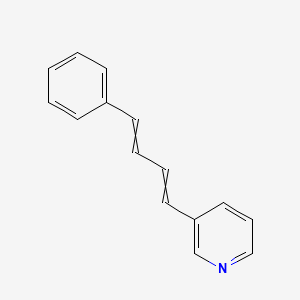![molecular formula C17H37BrS3Si B14234607 (11-Bromoundecyl){tris[(methylsulfanyl)methyl]}silane CAS No. 591769-06-1](/img/structure/B14234607.png)
(11-Bromoundecyl){tris[(methylsulfanyl)methyl]}silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(11-Bromoundecyl){tris[(methylsulfanyl)methyl]}silane is a chemical compound with the molecular formula C17H37BrS3Si It is characterized by the presence of a bromine atom attached to an undecyl chain, which is further connected to a silicon atom bonded to three methylsulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (11-Bromoundecyl){tris[(methylsulfanyl)methyl]}silane typically involves the reaction of 11-bromoundecanol with tris[(methylsulfanyl)methyl]silane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
(11-Bromoundecyl){tris[(methylsulfanyl)methyl]}silane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form different silane derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate), solvents (e.g., tetrahydrofuran, dimethylformamide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted silanes depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced silane derivatives.
科学研究应用
(11-Bromoundecyl){tris[(methylsulfanyl)methyl]}silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds. It is also employed in surface modification and as a coupling agent in polymer chemistry.
Biology: Investigated for its potential use in bioconjugation and as a linker in the development of biomaterials.
Medicine: Explored for its potential in drug delivery systems and as a component in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as hydrophobic coatings and adhesives.
作用机制
The mechanism of action of (11-Bromoundecyl){tris[(methylsulfanyl)methyl]}silane involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the methylsulfanyl groups can undergo oxidation or reduction. These transformations enable the compound to interact with different molecular targets and pathways, making it versatile for various applications.
相似化合物的比较
Similar Compounds
11-Bromoundecyltrimethoxysilane: Similar structure but with methoxy groups instead of methylsulfanyl groups.
11-Bromoundecyltriethoxysilane: Similar structure but with ethoxy groups instead of methylsulfanyl groups.
(11-Bromoundecyl)triisopropoxysilane: Similar structure but with isopropoxy groups instead of methylsulfanyl groups.
Uniqueness
(11-Bromoundecyl){tris[(methylsulfanyl)methyl]}silane is unique due to the presence of methylsulfanyl groups, which impart distinct chemical reactivity and properties compared to other similar compounds with different alkoxy groups. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
591769-06-1 |
|---|---|
分子式 |
C17H37BrS3Si |
分子量 |
445.7 g/mol |
IUPAC 名称 |
11-bromoundecyl-tris(methylsulfanylmethyl)silane |
InChI |
InChI=1S/C17H37BrS3Si/c1-19-15-22(16-20-2,17-21-3)14-12-10-8-6-4-5-7-9-11-13-18/h4-17H2,1-3H3 |
InChI 键 |
WGCNYYRVLIPFMZ-UHFFFAOYSA-N |
规范 SMILES |
CSC[Si](CCCCCCCCCCCBr)(CSC)CSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


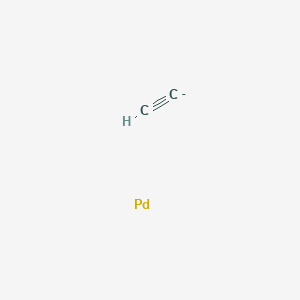
![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)
![[3,4,5-Tris(octyloxy)phenyl]methanol](/img/structure/B14234566.png)
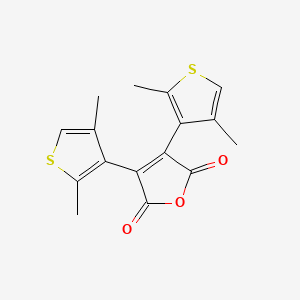
![2-[(3-Chlorophenoxy)carbonyl]benzoate](/img/structure/B14234569.png)
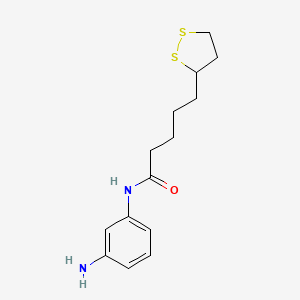
![4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid](/img/structure/B14234574.png)
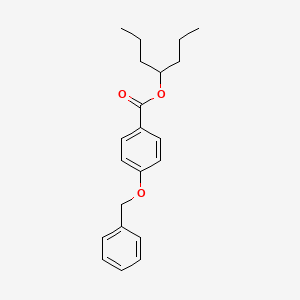
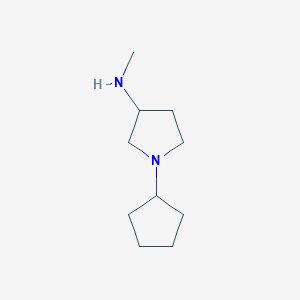
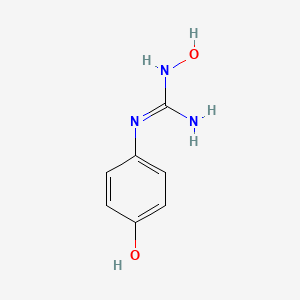
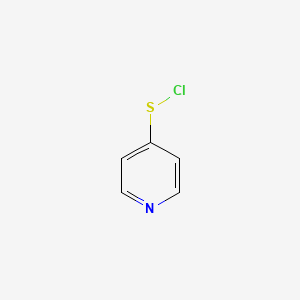
![N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide](/img/structure/B14234591.png)
![(1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14234594.png)
